molecular formula C20H23N3O4S B10974263 3-[(3-methoxybenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole

3-[(3-methoxybenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B10974263
M. Wt: 401.5 g/mol
InChI Key: PPWBJOUBAQCBSO-UHFFFAOYSA-N
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Description

2,3-DIMETHOXY-5-{5-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes methoxy groups, a triazole ring, and a sulfanyl group

Preparation Methods

The synthesis of 2,3-DIMETHOXY-5-{5-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL METHYL ETHER involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2,3-DIMETHOXY-5-{5-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxy or sulfanyl groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

2,3-DIMETHOXY-5-{5-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,3-DIMETHOXY-5-{5-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and methoxy-substituted phenyl compounds. Compared to these, 2,3-DIMETHOXY-5-{5-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL METHYL ETHER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

    2,3-Dimethoxy-5-methyl-p-benzoquinone: Known for its role in biological systems as a coenzyme.

    3,5-Dimethoxybenzyl derivatives: Used in various organic synthesis applications.

    Triazole-based compounds: Widely studied for their antimicrobial and antifungal properties.

This compound’s uniqueness lies in its potential for diverse applications and its ability to undergo various chemical transformations, making it a valuable molecule in scientific research and industrial applications.

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C20H23N3O4S/c1-23-19(14-10-16(25-3)18(27-5)17(11-14)26-4)21-22-20(23)28-12-13-7-6-8-15(9-13)24-2/h6-11H,12H2,1-5H3

InChI Key

PPWBJOUBAQCBSO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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